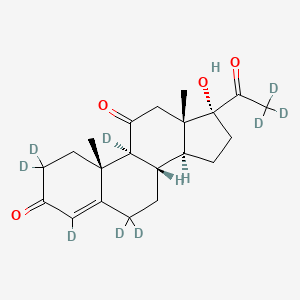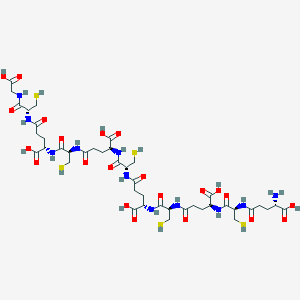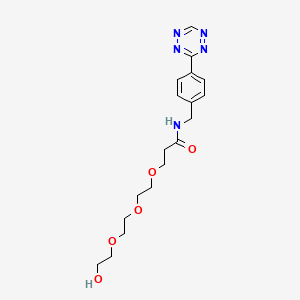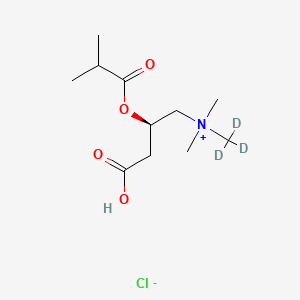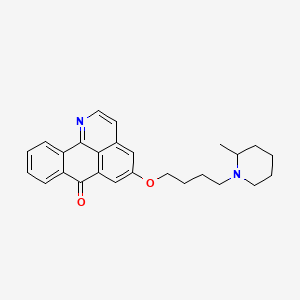
H-Ala-Gly-Pro-Val-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Ala-Gly-Pro-Val-OH is a tetrapeptide composed of four amino acids: alanine, glycine, proline, and valine. Peptides like this compound play crucial roles in various biological processes and have significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Gly-Pro-Val-OH typically involves the stepwise coupling of the amino acids alanine, glycine, proline, and valine. The process often employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Protective groups are used to prevent unwanted side reactions, and the peptide is cleaved from the resin upon completion .
Industrial Production Methods
Industrial production of peptides like this compound often utilizes automated peptide synthesizers, which streamline the synthesis process and ensure high purity and yield. The use of mixed anhydrides and activated esters, such as N-hydroxysuccinimide esters, can enhance the efficiency of peptide bond formation .
化学反応の分析
Types of Reactions
H-Ala-Gly-Pro-Val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, restoring the peptide to its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various chemical reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered amino acid sequences .
科学的研究の応用
H-Ala-Gly-Pro-Val-OH has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
作用機序
The mechanism of action of H-Ala-Gly-Pro-Val-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various signaling pathways, leading to biological effects like enhanced collagen synthesis or immunomodulation. The exact molecular targets and pathways depend on the specific context and application of the peptide .
類似化合物との比較
Similar Compounds
Similar compounds to H-Ala-Gly-Pro-Val-OH include other tetrapeptides and oligopeptides with varying amino acid sequences, such as H-Lys-Ala-Val-Gly-OH and H-Gly-Pro-Gly-OH .
Uniqueness
The presence of proline, for example, can influence the peptide’s conformation and stability, making it suitable for specific research and industrial applications .
特性
分子式 |
C15H26N4O5 |
|---|---|
分子量 |
342.39 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H26N4O5/c1-8(2)12(15(23)24)18-14(22)10-5-4-6-19(10)11(20)7-17-13(21)9(3)16/h8-10,12H,4-7,16H2,1-3H3,(H,17,21)(H,18,22)(H,23,24)/t9-,10-,12-/m0/s1 |
InChIキー |
YGGRJZFZOSKRQV-NHCYSSNCSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
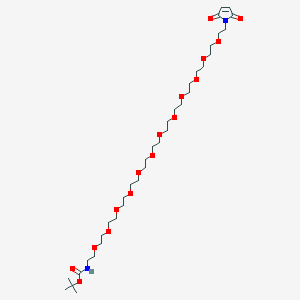
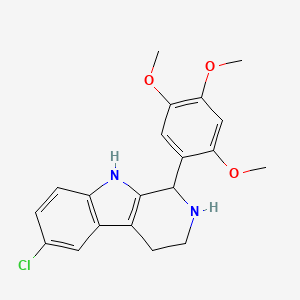
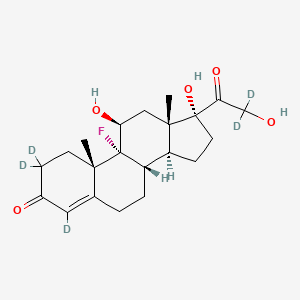
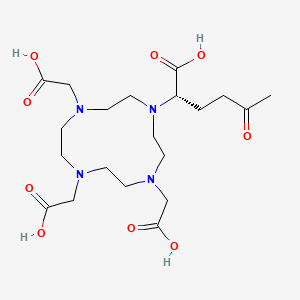
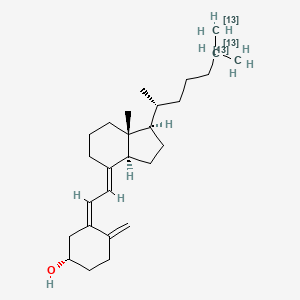
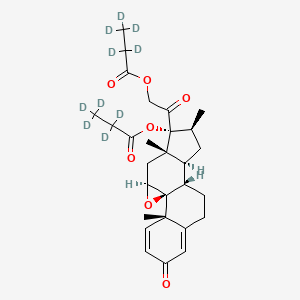
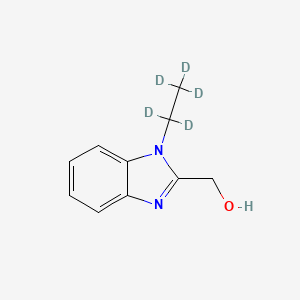
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)
